molecular formula C6H7N B085245 (2H7)Aniline CAS No. 14545-23-4

(2H7)Aniline

Cat. No. B085245
CAS RN: 14545-23-4
M. Wt: 100.17 g/mol
InChI Key: PAYRUJLWNCNPSJ-LQHBDRBESA-N
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Description

  • (2H7)Aniline is a derivative of aniline, a compound widely studied for its diverse applications and properties. Aniline itself is a critical compound in various chemical reactions and processes.

Synthesis Analysis

  • The synthesis of aniline derivatives involves complex procedures, often including reactions like alkylation, Heck reaction, and reduction. For instance, a novel compound, 4-[2-(9,9-dioctyl-9H-fluorene-2-) vinyl] aniline, was synthesized through a three-step reaction involving these methods (Zhou Yi-feng, 2010).

Molecular Structure Analysis

  • The molecular geometry of aniline derivatives can be calculated using software like Gaussian 03, optimized using methods like HF and DFT/B3LYP. Spectroscopic techniques like FT–IR and UV–Vis are commonly used for characterizing these compounds (Ümit Ceylan et al., 2016).

Chemical Reactions and Properties

  • Aniline and its derivatives are involved in various chemical reactions. For example, they can participate in cyclocondensation reactions catalyzed by compounds like Cp*IrCl(2)/MsOH or RuCl(3)·xH(2)O/phosphine to produce indoles (Matyáš Turský et al., 2010).

Physical Properties Analysis

  • Aniline derivatives exhibit unique physical properties, influenced by substituent groups and molecular structure. For instance, the position of substituents and their electron donor-acceptor capabilities significantly impact the structural and electronic properties of these compounds (V. Arjunan et al., 2011).

Scientific Research Applications

  • Environmental Pollution Cleanup : A study by Yu et al. (2017) demonstrated the use of terephthalic acid and pyromellitic acid intercalated layered double hydroxides (LDH) for the efficient removal of aniline from aqueous solutions. This approach is significant for treating organic pollutants and environmental cleanup due to its high sorption capacities and reusability (Yu et al., 2017).

  • Sensor Technology : Shoji and Freund (2001) explored the use of poly(aniline) as a pH electrode and for creating sensors by exploiting its pH-dependent properties. This study highlights the potential of aniline-based polymers in sensor applications, particularly for nonenzymatic glucose sensing (Shoji & Freund, 2001).

  • Electronic Structure Investigations : Arjunan, Rani, and Mohan (2011) conducted a detailed study on the vibrational, structural, thermodynamic, and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Their research provides insights into the influence of substituent groups on aniline's molecular structural and electronic properties (Arjunan et al., 2011).

  • Chemical Reactions and Catalysis : Kolis et al. (1996) synthesized η2-aniline complexes of pentaammineosmium(II) with different aniline ligands. These complexes displayed ligand-based reactivity with various electrophiles, leading to new anilinium complexes and dearomatization of the aniline ligand. This study contributes to understanding the reactivity of aniline in organometallic chemistry (Kolis et al., 1996).

Safety And Hazards

Aniline is considered hazardous. It is toxic if swallowed, inhaled, or in contact with skin . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It can cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of aniline lies in the continued pursuit of safer and more sustainable methods of production . This includes finding versatile ways to make anilines from abundant chemicals, which is of great interest due to their high-value commercial products .

properties

IUPAC Name

N,N,2,3,4,5,6-heptadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-LQHBDRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163042
Record name (2H7)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H7)Aniline

CAS RN

14545-23-4
Record name Benzen-2,3,4,5,6-d5-amine-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14545-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H7)Aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H7)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H7]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Junk, WJ Catallo, LD Civils - Journal of Labelled Compounds …, 1997 - Wiley Online Library
2‐[ 2 H]Benzothiazole, readily available according to the literature, was observed to undergo slow isotope exchange in water. This necessitated development of practical syntheses for …
AK Bose, BN Framanik, H Fujivara - … INTERNATIONAL CONFERENCE ON …, 1975 - osti.gov
A convenient mass spectral technique ie described for the identification of normal as well as unusual bile adds in biological eamplea without extensive prior purification. A rapid, …
Number of citations: 0 www.osti.gov
N Elaouni, JEL Azzaoui, A Bakhta… - Moroccan Journal of …, 2015 - revues.imist.ma
The objective of the present work is to synthesize a new tetrafunctional epoxy resin in two stages. In the first stage, we synthesized the DGETBBA basically on Tetrabromo Bisphenol A …
Number of citations: 5 revues.imist.ma

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